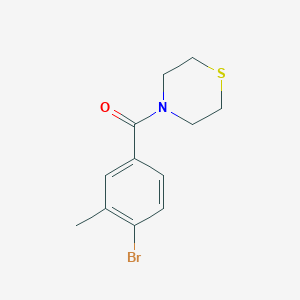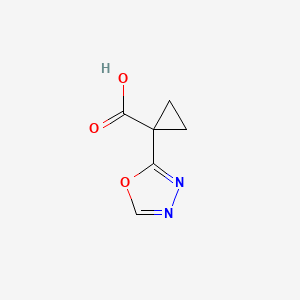
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid is a compound that includes a heterocyclic moiety known as 1,3,4-oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . These structures have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves various methods . These compounds could be used in the future in medicine and agriculture based on these techniques . A convenient and efficient route has been developed to synthesize 1,3,4-oxadiazol-2 (3H)-ones from CO2, hydrazines and aryl or aliphatic aldehydes .Molecular Structure Analysis
The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Structures of this type have been successfully used in the treatment of various diseases in humans and animals .Chemical Reactions Analysis
Due to the different arrangement of the hetero-atoms, oxadiazoles exist in different isomeric forms, e.g., 1,3,4-oxadiazole, 1,2,3-oxadiazole, 1,2,4-oxadiazole and 1,2,5-oxadiazole . Aromatic systems are so-called azoxins, while five-membered cyclic molecules with the same number of nitrogen and oxygen atoms that have been partially reduced .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,3,4-Oxadiazole derivatives have been synthesized and investigated for their antiproliferative potential . Certain analogues have shown comparable efficacy within the IC50 range (1 to 7 μM), when compared with doxorubicin, a reference drug .
Antimicrobial Activity
These compounds have demonstrated potent antimicrobial activity against different bacterial and fungal strains . They have shown significant activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .
Antioxidant Potential
1,3,4-Oxadiazole derivatives have also been explored for their antioxidant potential . In a DPPH assay, one of the analogues was found to be the most potent derivative when compared with the positive control, ascorbic acid .
Anti-inflammatory Property
Literature studies highlight that 1,3,4-oxadiazole has been widely explored for its anti-inflammatory property . It provides a scaffold on which pharmacophores can be arranged to afford potent and selective drugs .
Antiviral and Anti-HIV Activity
1,3,4-Oxadiazole derivatives have been reported for their antiviral and anti-HIV properties . They have been successfully used in the treatment of various diseases in humans and animals .
Agriculture Applications
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play an important role in modern agriculture .
Wirkmechanismus
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit significant inhibitory activity against various enzymes . For instance, some 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors , which play a crucial role in the treatment of Alzheimer’s disease.
Mode of Action
1,3,4-oxadiazole derivatives have been reported to interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of acetylcholine in the brain, which can alleviate the symptoms of Alzheimer’s disease.
Biochemical Pathways
It is known that acetylcholinesterase inhibitors, like some 1,3,4-oxadiazole derivatives, affect the cholinergic pathway . By inhibiting acetylcholinesterase, these compounds prevent the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby enhancing cholinergic transmission.
Pharmacokinetics
In silico sadme calculations conducted on some 1,3,4-oxadiazole derivatives have shown these compounds to be safe and have good hydrophilicity , which could potentially impact their bioavailability.
Result of Action
Some 1,3,4-oxadiazole derivatives have been reported to show significant acetylcholinesterase inhibitory activity . This inhibition can lead to an increase in the concentration of acetylcholine in the brain, potentially alleviating the symptoms of Alzheimer’s disease.
Zukünftige Richtungen
Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture based on these techniques . The focus of future research could be to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .
Eigenschaften
IUPAC Name |
1-(1,3,4-oxadiazol-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)6(1-2-6)4-8-7-3-11-4/h3H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGBACOILGBKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NN=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)
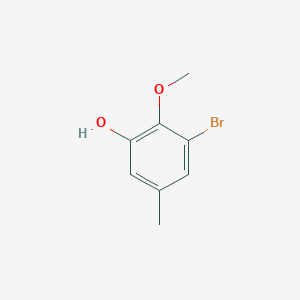

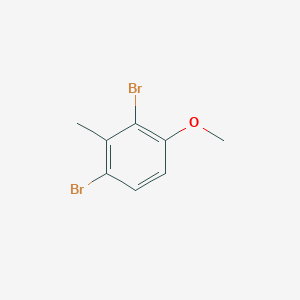
![[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B6316704.png)
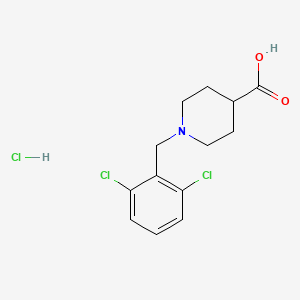
![[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B6316717.png)

![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)

![5-Chloro-6-methyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316737.png)
![2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B6316740.png)
